molecular formula C₂₉H₃₉NO₁₅ B1140334 Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside CAS No. 90754-57-7

Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Cat. No. B1140334
CAS RN: 90754-57-7
M. Wt: 641.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related acetamido sugar derivatives involves multiple steps, including acetalation, glycosylation, deacetylation, and selective protection and deprotection of hydroxyl groups. For instance, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside was obtained through a series of steps starting from its 4,6-O-benzylidene derivative, followed by methylation, benzoylation, tosylations, and finally, glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to produce disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Scientific Research Applications

Advanced Oxidation Processes in Environmental Science

Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds like acetaminophen in aqueous mediums, producing various by-products and understanding their biotoxicity. AOPs serve as an effective method for removing harmful compounds from the environment, indicating the importance of chemical research in environmental science (Qutob et al., 2022).

Antioxidant Properties of Chromones

Chromones and their derivatives, including natural and synthetically derived compounds, exhibit significant antioxidant properties by neutralizing active oxygen and cutting off free radical processes. This research area demonstrates the impact of chemical structures on biological activities, potentially relating to how modifications like acetylation or glycosylation might affect the biological activity of compounds like Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (Yadav et al., 2014).

Synthetic Organic Chemistry and N-Ar Axis

Research on synthetic organic chemistry based on the N-Ar axis involves developing N-acylation reagents with improved chemoselectivity. This work underscores the role of synthetic chemistry in developing reagents and compounds for specific applications, offering a perspective on the synthesis and potential applications of complex molecules like Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (Kondo & Murakami, 2001).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23+,24+,25-,26+,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXXTUCTSBEQC-JTLQHPAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

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